molecular formula C27H48N2O6 B613726 Boc-asp-ochex dcha CAS No. 200283-00-7

Boc-asp-ochex dcha

Cat. No. B613726
CAS RN: 200283-00-7
M. Wt: 496.69
InChI Key: GUAPOQKXUJIYAF-MERQFXBCSA-N
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Description

“Boc-asp-ochex dcha” is a chemical compound with the molecular formula C27H48N2O6 . It is used in research and development .


Synthesis Analysis

The synthesis of “Boc-asp-ochex dcha” involves solid-phase peptide synthesis (SPPS), a method where the peptide intermediates remain attached to the resin . This method is not universally suitable for identifying all the varied problems that may occur during SPPS . Solid-phase sequencing (Edman degradation) of peptide resins is a powerful technique that determines the sequence of the peptide being assembled, and measures the acylation efficiencies achieved in each synthetic cycle .


Molecular Structure Analysis

The molecular structure of “Boc-asp-ochex dcha” can be found in various databases such as PubChem , Chemsrc , and ChemicalBook .


Physical And Chemical Properties Analysis

“Boc-asp-ochex dcha” has physical and chemical properties that can be found in databases such as PubChem , Chemsrc , and ChemicalBook . These include its molecular weight, density, melting point, and boiling point .

Scientific Research Applications

Peptide Synthesis

Boc-asp-ochex dcha is used in the field of peptide synthesis. The Boc (tert-butyloxycarbonyl) group is a commonly used protective group in peptide synthesis. It protects the amino group of amino acids during the synthesis process . In the case of Boc-asp-ochex dcha, the Boc group is protecting the aspartic acid (Asp), allowing for the controlled formation of peptide bonds .

Orthogonal Solid Phase Peptide Synthesis

Boc-asp-ochex dcha can be used in orthogonal solid phase peptide synthesis. This method allows for the synthesis of complex peptides by protecting certain groups while leaving others available for reaction . The Boc group can be selectively removed without affecting other protective groups, making it ideal for this type of synthesis .

Biochemical Research

Boc-asp-ochex dcha can be used in biochemical research, particularly in the study of proteins and peptides. The ability to selectively protect and deprotect certain groups allows for the controlled synthesis of peptides, which can then be used to study protein structure and function .

Pharmaceutical Research

In pharmaceutical research, Boc-asp-ochex dcha can be used in the development of new drugs. Many drugs are based on peptides, and the ability to synthesize these peptides in a controlled manner is crucial for drug development .

Chemical Biology

In the field of chemical biology, Boc-asp-ochex dcha can be used to study biological processes at the molecular level. By synthesizing specific peptides, researchers can study how these peptides interact with other molecules in the cell .

Material Science

In material science, Boc-asp-ochex dcha can be used in the development of new materials. Peptides can self-assemble into a variety of structures, and by controlling the sequence of the peptide, researchers can design new materials with specific properties .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "Boc-asp-ochex dcha" . Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6.C12H23N/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAPOQKXUJIYAF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asp-ochex dcha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.